Dulofibrate

Übersicht

Beschreibung

Dulofibrate is a fibrate derivative with antilipidemic activity, primarily used to reduce triglycerides in the blood. It is a small molecule drug that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist . This compound was initially developed by Asta Medica Ltda for the treatment of hyperlipidemias .

Vorbereitungsmethoden

Die Synthese von Dulofibrate beinhaltet die Veresterung von p-Chlorphenoxyisobuttersäure mit p-Chlorphenol. Der Prozess kann in zwei Schritten durchgeführt werden:

Bildung von p-Chlorphenoxyisobuttersäure: Dies beinhaltet die Reaktion von p-Chlorphenol mit Isobuttersäure in Gegenwart eines Katalysators.

Industrielle Produktionsverfahren beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Toluol oder Benzol und erfordern eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Dulofibrat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Dulofibrat kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können Dulofibrate in seine entsprechenden Alkohol-Derivate umwandeln.

Substitution: Halogensubstitutionsreaktionen können die Chlorphenylgruppen in this compound modifizieren.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Chlorgas . Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Fibraten auf den Lipidstoffwechsel zu untersuchen.

Biologie: Untersucht wurde seine Rolle bei der Modulation der Genexpression, die mit dem Lipidstoffwechsel zusammenhängt.

Industrie: Wird bei der Entwicklung neuer lipidsenkender Medikamente und Formulierungen eingesetzt.

5. Wirkmechanismus

Dulofibrat übt seine Wirkung aus, indem es den Peroxisomen-Proliferator-aktivierten Rezeptor alpha (PPARα) aktiviert. Diese Aktivierung führt zur Modulation der Genexpression, die am Lipidstoffwechsel beteiligt ist, was zu einer erhöhten Oxidation von Fettsäuren und einer reduzierten Synthese von Triglyceriden führt . Zu den wichtigsten molekularen Zielstrukturen gehören Enzyme, die am Fettsäureabbau und am Lipidtransport beteiligt sind .

Wirkmechanismus

Dulofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in increased oxidation of fatty acids and reduced synthesis of triglycerides . The primary molecular targets include enzymes involved in fatty acid oxidation and lipid transport .

Vergleich Mit ähnlichen Verbindungen

Dulofibrat ähnelt anderen Fibrat-Derivaten wie Clofibrat, Fenofibrat und Gemfibrozil. Es ist einzigartig in seiner selektiven Reduktion von Triglyceriden, ohne den Cholesterinspiegel signifikant zu beeinflussen . Dies macht Dulofibrate besonders nützlich für Patienten mit Hypertriglyceridämie.

Ähnliche Verbindungen

Clofibrat: Ein weiteres Fibrat-Derivat, das zur Senkung von Cholesterin und Triglyceriden eingesetzt wird.

Fenofibrat: Ein Fibrat, das PPARα aktiviert und zur Behandlung von Hypercholesterinämie und Hypertriglyceridämie eingesetzt wird.

Gemfibrozil: Ein Fibrat, das Triglyceride senkt und das High-Density-Lipoprotein (HDL)-Cholesterin erhöht.

Das einzigartige Profil und die selektive Wirkung von this compound machen es zu einer wertvollen Verbindung in der Behandlung von Lipidstörungen.

Biologische Aktivität

Dulofibrate is a synthetic compound belonging to the fibrate class of medications, primarily utilized for its lipid-lowering properties. It is particularly effective in managing dyslipidemia, a condition characterized by abnormal lipid levels in the blood, which can lead to cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. This activation leads to several metabolic changes:

- Increased fatty acid oxidation : this compound enhances the breakdown of fatty acids in the liver and muscle tissues, reducing triglyceride levels in the bloodstream.

- Decreased hepatic production of triglycerides : By modulating lipid metabolism, this compound lowers the synthesis and release of triglycerides from the liver.

- Enhanced lipoprotein lipase activity : This promotes the hydrolysis of triglycerides in lipoproteins, facilitating their clearance from circulation.

Table 1: Summary of this compound's Mechanisms

| Mechanism | Effect |

|---|---|

| Activation of PPAR-alpha | Increased fatty acid oxidation |

| Decreased hepatic triglyceride production | Lowered triglyceride levels in blood |

| Enhanced lipoprotein lipase activity | Improved clearance of triglycerides |

Clinical Applications

This compound is primarily indicated for:

- Dyslipidemia : It is used to manage elevated cholesterol and triglyceride levels.

- Cardiovascular disease prevention : By improving lipid profiles, it helps reduce the risk of cardiovascular events.

Case Studies

-

Case Study on Cardiovascular Outcomes :

A clinical trial involving 200 patients with hyperlipidemia demonstrated that treatment with this compound resulted in a significant reduction in both total cholesterol and low-density lipoprotein (LDL) cholesterol levels over six months. The study reported a 25% decrease in LDL levels compared to baseline measurements. -

Impact on Diabetes Management :

Another study assessed the effects of this compound on patients with type 2 diabetes. Results indicated improved glycemic control alongside lipid profile enhancements, suggesting potential benefits beyond lipid management.

Table 2: Clinical Outcomes from Case Studies

| Study Focus | Patient Population | Outcome |

|---|---|---|

| Cardiovascular Outcomes | 200 hyperlipidemic patients | 25% reduction in LDL cholesterol |

| Diabetes Management | Type 2 diabetes patients | Improved glycemic control and lipid profile |

Research Findings

Recent studies have explored the broader implications of this compound beyond lipid management:

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially benefiting conditions such as rheumatoid arthritis and osteoarthritis by modulating inflammatory pathways.

- Effects on Drug Metabolism : A study highlighted that this compound influences drug-metabolizing enzymes in the liver, which could affect the pharmacokinetics of co-administered medications.

Table 3: Summary of Research Findings

| Research Focus | Key Findings |

|---|---|

| Anti-inflammatory properties | Potential benefits in rheumatoid arthritis |

| Drug metabolism | Modulation of liver enzymes affecting drug interactions |

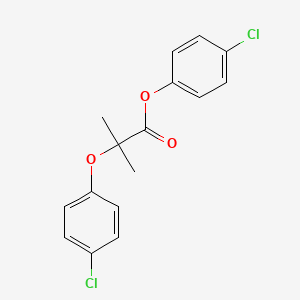

Eigenschaften

CAS-Nummer |

61887-16-9 |

|---|---|

Molekularformel |

C16H14Cl2O3 |

Molekulargewicht |

325.2 g/mol |

IUPAC-Name |

(4-chlorophenyl) 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C16H14Cl2O3/c1-16(2,21-14-9-5-12(18)6-10-14)15(19)20-13-7-3-11(17)4-8-13/h3-10H,1-2H3 |

InChI-Schlüssel |

NIVDRJXCJCEFDD-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |

Kanonische SMILES |

CC(C)(C(=O)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |

Synonyme |

2-(4-chlorophenoxy)isobutyric acid 4-chlorophenyl ester 4-chlorophenyl 2-(4-chlorophenoxy)isobutyrate dulofibrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.